TbBr₃ Exhibits an 8 kJ·mol⁻¹ Lower Sublimation Enthalpy than TbCl₃, Enabling Lower-Temperature Vapor Deposition
Torsion‑effusion vapor‑pressure measurements yield a standard sublimation enthalpy ΔsubH°(298 K) of 288 ± 4 kJ·mol⁻¹ for TbBr₃, compared with 296 ± 4 kJ·mol⁻¹ for TbCl₃ [1]. The 8 kJ·mol⁻¹ reduction for the bromide translates to a measurably higher vapor pressure at a given temperature, which can reduce the thermal budget in physical vapor transport or chemical vapor deposition processes.
| Evidence Dimension | Standard sublimation enthalpy at 298 K (ΔsubH°) |
|---|---|
| Target Compound Data | TbBr₃: 288 ± 4 kJ·mol⁻¹ |
| Comparator Or Baseline | TbCl₃: 296 ± 4 kJ·mol⁻¹; α‑TbI₃: 279 ± 2 kJ·mol⁻¹ |
| Quantified Difference | TbBr₃ is 8 kJ·mol⁻¹ lower than TbCl₃ and 9 kJ·mol⁻¹ higher than α‑TbI₃ |
| Conditions | Torsion‑effusion method; monomeric vapor assumed; temperature ranges covered for each compound |
Why This Matters
Procurement of TbBr₃·6H₂O (as the precursor to anhydrous TbBr₃) is justified when deposition equipment cannot accommodate the higher temperatures required for TbCl₃ sublimation, or when film stoichiometry demands the intermediate volatility of the bromide.
- [1] Brunetti, B.; Piacente, V.; Scardala, P. Vapor Pressures and Sublimation Enthalpies of Gadolinium Trichloride, Tribromide, and Triiodide and Terbium Trichloride, Tribromide, and Triiodide. J. Chem. Eng. Data 2003, 48 (3), 678–682. DOI: 10.1021/je020189p. View Source
